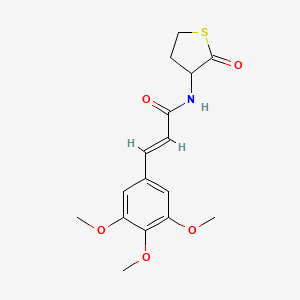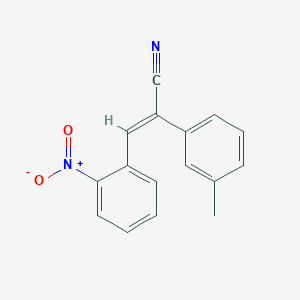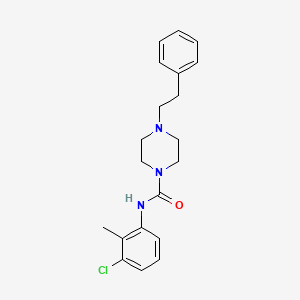![molecular formula C15H17N3O3 B5312401 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid, also known as IMB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid inhibits the activity of certain enzymes involved in cancer cell growth and survival. Another proposed mechanism is that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid disrupts the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been shown to decrease the expression of certain proteins involved in cell proliferation and survival. In bacteria and fungi, 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been shown to disrupt the cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid in lab experiments is its potential as a therapeutic agent for cancer and antimicrobial infections. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid. One direction is to further study its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, more research is needed to determine the safety and efficacy of 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid in human clinical trials.
Méthodes De Synthèse
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 4-(1H-imidazol-1-yl)benzylamine with morpholine-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid.
Applications De Recherche Scientifique
4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has been studied extensively in the field of cancer research due to its potential as a therapeutic agent. Studies have shown that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer therapeutic, 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid has also been studied for its antimicrobial properties. Studies have shown that 4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propriétés
IUPAC Name |
4-[(4-imidazol-1-ylphenyl)methyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(20)14-10-17(7-8-21-14)9-12-1-3-13(4-2-12)18-6-5-16-11-18/h1-6,11,14H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHQUVEYYEZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)N3C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)


![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B5312361.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)


![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

